molecular formula C25H23F3N2O3 B3512532 4-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide

4-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3512532
M. Wt: 456.5 g/mol
InChI Key: IATPJROJMFYVNV-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a benzamide core with benzyloxy and morpholinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the benzyloxy intermediate: This can be achieved by reacting benzyl alcohol with a suitable halogenated benzene derivative under basic conditions.

    Introduction of the morpholinyl group: This step involves the nucleophilic substitution of a halogenated aromatic compound with morpholine.

    Coupling of the intermediates: The final step involves coupling the benzyloxy and morpholinyl intermediates with a trifluoromethyl-substituted benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

4-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the morpholinyl group can improve its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)-N-[2-(morpholin-4-yl)phenyl]benzamide: Lacks the trifluoromethyl group, which may result in different pharmacokinetic properties.

    4-(benzyloxy)-N-[2-(piperidin-4-yl)-5-(trifluoromethyl)phenyl]benzamide: Contains a piperidine ring instead of morpholine, which can affect its binding affinity and selectivity.

Uniqueness

4-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both the trifluoromethyl and morpholinyl groups, which can confer distinct physicochemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F3N2O3/c26-25(27,28)20-8-11-23(30-12-14-32-15-13-30)22(16-20)29-24(31)19-6-9-21(10-7-19)33-17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATPJROJMFYVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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